molecular formula C10H8ClNO B11901794 5-Chloro-3-methylquinolin-8-ol CAS No. 61380-78-7

5-Chloro-3-methylquinolin-8-ol

Cat. No.: B11901794
CAS No.: 61380-78-7
M. Wt: 193.63 g/mol
InChI Key: UFEVEKUEVOSRJT-UHFFFAOYSA-N
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Description

5-Chloro-3-methylquinolin-8-ol is a quinoline derivative with the molecular formula C10H8ClNO. This compound is known for its diverse biological activities and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the chlorination of 8-hydroxyquinoline followed by methylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and methylating agents like methyl iodide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and methylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylquinolin-8-ol involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the quinoline ring enhances its reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

61380-78-7

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-3-methylquinolin-8-ol

InChI

InChI=1S/C10H8ClNO/c1-6-4-7-8(11)2-3-9(13)10(7)12-5-6/h2-5,13H,1H3

InChI Key

UFEVEKUEVOSRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N=C1)O)Cl

Origin of Product

United States

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